4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile

Medicinal Chemistry Process Chemistry SAR Studies

Regioisomer purity is critical for SAR studies in epigenetic drug discovery. This fluorinated aromatic nitrile features a precise 1,2,3,4-halogen/CF3 pattern essential for glucocorticoid receptor modulator synthesis. - Key application: Building block for BET inhibitors (BRD2 BD1 IC50: 2.51 µM in analogs) and GR modulators (EC50: 6.40 nM). - Reactive handle: Bromine at 4-position enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. - Supply: ≥95% purity, white crystalline solid, stable for routine synthesis.

Molecular Formula C8H2BrF4N
Molecular Weight 268.01 g/mol
Cat. No. B8240373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile
Molecular FormulaC8H2BrF4N
Molecular Weight268.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)C(F)(F)F)F)Br
InChIInChI=1S/C8H2BrF4N/c9-5-2-1-4(3-14)6(7(5)10)8(11,12)13/h1-2H
InChIKeyQMNSFJDVTSDPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile: Basic Characteristics


4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 2092862-53-6) is a fluorinated aromatic nitrile building block with a molecular formula of C₈H₂BrF₄N and a molecular weight of 268.01 g/mol. It is a white crystalline solid with a purity typically ≥95% . This compound is used primarily as a research intermediate in pharmaceutical and agrochemical synthesis, with a predicted boiling point of 240.5±35.0 °C and a predicted density of 1.78±0.1 g/cm³ [1]. Its chemical structure features a unique combination of bromine, fluorine, and trifluoromethyl substituents that influence its reactivity and physicochemical properties.

Fluorinated aromatic nitrile building block with unique Br/F/CF₃ substitution
Designed for pharmaceutical and agrochemical intermediate synthesis
Controlled purity for reproducible synthetic workflows; refrigerated storage recommended

Why Generic Substitution Fails


In drug discovery and materials science, the precise positioning of halogen and trifluoromethyl substituents on an aromatic ring critically dictates molecular recognition, metabolic stability, and synthetic utility. 4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile features a distinct 1,2,3,4-substitution pattern that cannot be replicated by simpler or differently substituted benzonitriles. Even closely related isomers, such as 4-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile, possess different steric and electronic profiles that lead to divergent reactivity in cross-coupling reactions and altered binding interactions with biological targets [1]. This unique substitution pattern is essential for maintaining the desired reaction selectivity and product profile in synthetic routes, making generic substitution a high-risk endeavor without comparative experimental validation.

!
Regioisomer sensitivity Positional isomer substitution may shift steric and electronic profiles, altering cross-coupling selectivity and biological recognition.
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Missing -CF₃ group Non-CF₃ analogs exhibit lower lipophilicity and molecular weight, potentially disrupting structure-activity relationships and physicochemical behavior.
!
Target engagement divergence Even a minor fluoro-position change can reduce kinase target engagement, as inferred from regioisomer profiling data.

Quantitative Differentiation vs. Analogs


Molecular Weight and Halogen Content Difference

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile has a molecular weight of 268.01 g/mol due to the presence of a trifluoromethyl (-CF3) group in addition to bromine and fluorine substituents. In contrast, the analog 4-bromo-3-fluorobenzonitrile, which lacks the -CF3 group, has a significantly lower molecular weight of 200.01 g/mol . This 34% increase in molecular weight directly impacts the compound's lipophilicity and steric bulk, making it unsuitable as a drop-in replacement in synthetic sequences that rely on specific molecular recognition or physicochemical properties.

Molecular weight difference
Data to verify
268.01 vs 200.01 g/mol (+34%)
Reported mass increase may alter lipophilicity and steric recognition.
Calculated from molecular formula
Medicinal Chemistry Process Chemistry SAR Studies

Boiling Point and Intermolecular Interactions

The predicted boiling point of 4-bromo-3-fluoro-2-(trifluoromethyl)benzonitrile is 240.5±35.0 °C [1]. This is 10.4 °C higher than the predicted boiling point of 4-bromo-3-fluorobenzonitrile, which is 230.1±20.0 °C . This difference in boiling point is indicative of stronger intermolecular forces (e.g., van der Waals and dipole-dipole interactions) imparted by the additional -CF3 group. Such a property is critical for designing and optimizing industrial purification processes like distillation, where the compound's volatility dictates separation efficiency.

Boiling point difference
Data to verify
240.5±35.0 vs 230.1±20.0 °C (+10.4°C)
Higher boiling point suggests stronger intermolecular interactions, relevant for distillation design.
Predicted value based on structure
Process Chemistry Thermodynamics Purification

Storage Condition Differentiation

The recommended long-term storage condition for 4-bromo-3-fluoro-2-(trifluoromethyl)benzonitrile is sealed, dry, and at 2-8°C . In contrast, the analog 4-bromo-3-fluorobenzonitrile is reported to be stable when stored in a sealed, dry environment at room temperature [1]. This differential storage requirement suggests that the trifluoromethyl-substituted compound is more susceptible to thermal degradation or moisture sensitivity, necessitating cold-chain management for procurement and long-term inventory.

Storage condition
Reported
2–8°C (sealed, dry) vs Room Temperature
Refrigerated storage may impact cold-chain logistics and long-term inventory planning.
Vendor long-term storage recommendation
Stability Logistics Inventory Management

TrkB Kinase Inhibition Potency Profile

While 4-bromo-3-fluoro-2-(trifluoromethyl)benzonitrile itself is primarily an intermediate, its regioisomer, 4-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile, has been evaluated in biological assays. The regioisomer exhibits an IC50 of 20,000 nM (20 µM) against the TrkB kinase receptor in a FLIPR assay [1]. This potency is considered low, and it highlights the extreme sensitivity of biological target engagement to the precise substitution pattern. This serves as a potent, class-level inference: any change in substitution position between the target compound and a potential analog will likely lead to a complete loss of desired activity or a significant shift in selectivity profile. Direct substitution with the 4-bromo-2-fluoro-3-(trifluoromethyl) isomer is not valid for SAR studies focused on the target compound's substitution pattern.

TrkB inhibition (regioisomer)
Class-level inference
20,000 nM IC₅₀ (regioisomer); target not reported
Minor positional change can reduce target engagement, highlighting substitution-pattern sensitivity.
FLIPR assay, CHO cells, recombinant human TrkB
Kinase Inhibition Neurobiology Lead Optimization

Optimal Research and Development Applications


Glucocorticoid Receptor Modulator Synthesis

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile serves as a crucial building block for the synthesis of complex glucocorticoid receptor (GR) modulators. A structurally related analog has demonstrated potent EC50 and IC50 values in the low nanomolar range (EC50: 6.40 nM, IC50: 1.10 nM) in transactivation and transrepression assays [1]. The unique halogen pattern of the target compound is essential for achieving the desired binding conformation and efficacy profile in these advanced drug candidates.

BRD Bromodomain Inhibitor Precursor

The compound is a valuable intermediate in the development of bromodomain and extra-terminal (BET) protein inhibitors, which are promising targets in oncology. Its closely related analogs show measurable, albeit modest, inhibition of BRD2 BD1 (IC50: 2.51 µM) [2] and binding affinity for BRD3. The specific substitution pattern of the target compound is critical for exploring structure-activity relationships (SAR) around the acetyl-lysine binding pocket of these epigenetic reader proteins.

Palladium-Catalyzed Cross-Coupling Substrate

The presence of a bromine atom at the 4-position makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its higher molecular weight and boiling point, compared to non-CF3 analogs, allow for precise control over reaction conditions and product isolation, enabling the efficient synthesis of diverse, complex biaryl and aryl-alkyne scaffolds for medicinal chemistry programs .

SAR Studies on Kinase and Epigenetic Targets

Given the extreme sensitivity of target binding to substitution patterns (as evidenced by the >20 µM IC50 of a regioisomer against TrkB), this compound is an essential tool for rigorous SAR investigations. Its use allows researchers to systematically probe the effects of halogen and -CF3 positioning on potency, selectivity, and metabolic stability against a range of therapeutically relevant targets, including kinases and epigenetic enzymes [3].

Application
Selection Property
Validation Focus
Glucocorticoid receptor modulator synthesis
Halogen/CF₃ pattern for GR binding conformation
GR transactivation/transrepression assay endpoints
BRD bromodomain inhibitor precursor
Substitution pattern for acetyl-lysine pocket interactions
BRD2/3 binding assay endpoints
Palladium-catalyzed cross-coupling
Bromine at 4-position for coupling reactivity
Cross-coupling yield and selectivity review
Kinase/epigenetic SAR studies
Unique substitution pattern for systematic SAR
Potency and selectivity profiling against target panel
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